![molecular formula C9H9ClN2O5S B14390095 2-Chloro-3-nitro-4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide CAS No. 88345-26-0](/img/structure/B14390095.png)
2-Chloro-3-nitro-4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-nitro-4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a chloro group, a nitro group, a prop-2-en-1-yloxy group, and a sulfonamide group attached to a benzene ring. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-nitro-4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide typically involves multiple steps, starting from a benzene derivative. The general synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: Introduction of the chloro group using chlorine gas or a chlorinating agent such as thionyl chloride.
Sulfonation: Introduction of the sulfonamide group using sulfonyl chloride in the presence of a base.
Alkylation: Introduction of the prop-2-en-1-yloxy group using an alkylating agent such as allyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-nitro-4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (nitro and chloro), the compound can undergo substitution reactions where electrophiles replace hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Reduction: Reagents such as hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Major Products
Electrophilic Aromatic Substitution: Substituted benzene derivatives with electrophiles replacing hydrogen atoms.
Nucleophilic Substitution: Substituted benzene derivatives with nucleophiles replacing the chloro group.
Reduction: Amino derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Chloro-3-nitro-4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing sulfonamide-based drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-nitro-4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: The presence of the nitro and sulfonamide groups suggests potential involvement in redox reactions and enzyme inhibition pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-nitrobenzenesulfonamide: Lacks the prop-2-en-1-yloxy group, making it less reactive in certain alkylation reactions.
3-Nitro-4-[(prop-2-en-1-yl)oxy]benzenesulfonamide: Lacks the chloro group, affecting its reactivity in nucleophilic substitution reactions.
2-Chloro-3-nitrobenzenesulfonamide: Lacks the prop-2-en-1-yloxy group, affecting its overall chemical properties and reactivity.
Propiedades
Número CAS |
88345-26-0 |
|---|---|
Fórmula molecular |
C9H9ClN2O5S |
Peso molecular |
292.70 g/mol |
Nombre IUPAC |
2-chloro-3-nitro-4-prop-2-enoxybenzenesulfonamide |
InChI |
InChI=1S/C9H9ClN2O5S/c1-2-5-17-6-3-4-7(18(11,15)16)8(10)9(6)12(13)14/h2-4H,1,5H2,(H2,11,15,16) |
Clave InChI |
GILKARQRCOCDSZ-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=C(C(=C(C=C1)S(=O)(=O)N)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


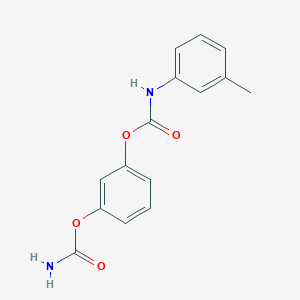
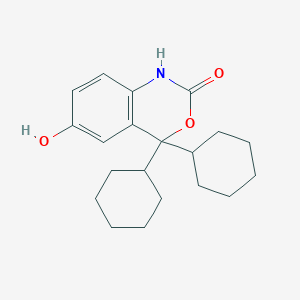
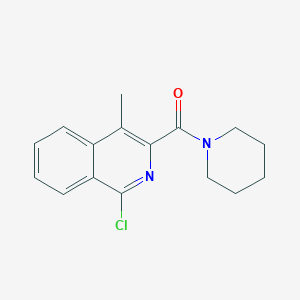
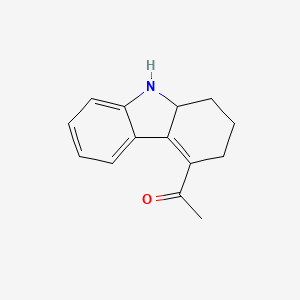
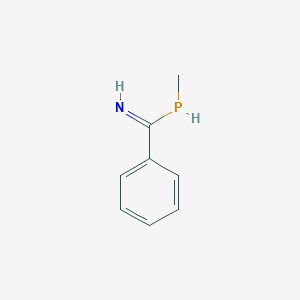
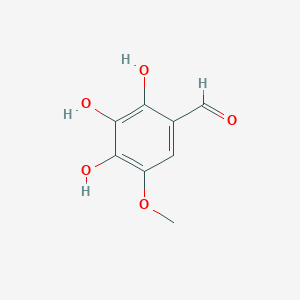
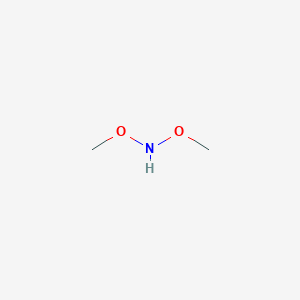
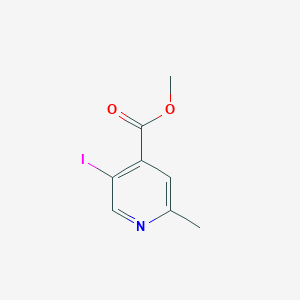
![2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14390055.png)
![N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline](/img/structure/B14390059.png)



![1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione](/img/structure/B14390082.png)
